molecular formula C11H12N4O B6358308 1-Benzylpyrazole-4-carbohydrazide CAS No. 1253905-54-2

1-Benzylpyrazole-4-carbohydrazide

Cat. No.: B6358308
CAS No.: 1253905-54-2
M. Wt: 216.24 g/mol
InChI Key: KTYLPWWRJJPZJK-UHFFFAOYSA-N
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Description

1-Benzylpyrazole-4-carbohydrazide is a valuable chemical intermediate in medicinal chemistry, belonging to the class of pyrazole carbohydrazides. This scaffold is recognized as an important pharmacophoric group in several classes of therapeutically useful substances . The carbohydrazide function is a well-known and useful building block for the synthesis of a variety of heterocyclic rings, including pyrazoles, thiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles . Derivatives of 1H-pyrazole-4-carbohydrazide have demonstrated significant and diverse biological activities in scientific research. Specifically, substitution at the C-4 position of the pyrazole ring is associated with antinociceptive, antibacterial, and antiparasitic activities . Research indicates that the nature of the substituents on the carbohydrazide moiety is crucial for determining the potency and profile of these activities . For instance, certain 1H-pyrazole-4-carbohydrazide derivatives have shown promising leishmanicidal activity against L. amazonensis and moderate bactericidal and bacteriostatic properties . One study reported a 4-dimethylaminephenyl derivative with antinociceptive activity eleven times more potent than the common drug dipyrone . This makes the this compound a key precursor for researchers developing new antimicrobial agents or investigating novel analgesic and antiparasitic compounds . This product is offered as a high-purity chemical reference standard to support early-stage discovery research. It is intended for research use only and is not for diagnostic or therapeutic use. The buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

1-benzylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-11(16)10-6-13-15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYLPWWRJJPZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzylpyrazole-4-carbohydrazide typically involves the reaction of 1-benzylpyrazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the carbohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of lysine demethylase enzymes by competing for the active site and binding to a distal site on the enzyme’s surface. This inhibition leads to the modulation of gene expression and epigenetic regulation, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Biological Activity Reference
This compound Benzyl (N1), carbohydrazide (C4) C₁₁H₁₂N₄O₂ Under investigation
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Benzoyl (N1), 4-methoxyphenyl (C3), aldehyde (C4) C₁₈H₁₄N₂O₃ Antioxidant, anti-inflammatory (IC₅₀: 12.5 µM for DPPH scavenging)
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) Benzoyl (N1), 3-nitrophenyl (C3), aldehyde (C4) C₁₇H₁₁N₃O₄ Moderate antioxidant activity (IC₅₀: 25.8 µM)
1-Benzyl-1H-pyrazole-4-carboxylic acid Benzyl (N1), carboxylic acid (C4) C₁₁H₁₀N₂O₂ Precursor for further derivatization
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide Ethyl (N1), chloro (C4), carbohydrazide (C3) C₆H₉ClN₄O Antimicrobial (specific data pending)

Impact of Substituents on Activity

  • Electron-Donating Groups : Derivatives with para-methoxy groups (e.g., compound 4c ) exhibit enhanced antioxidant and anti-inflammatory activity due to increased aromatic stabilization and electron density .
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4b ) show reduced activity compared to methoxy derivatives, highlighting the importance of substituent polarity .
  • Carbohydrazide vs.

Antioxidant and Anti-Inflammatory Activity

  • Compound 4c : Demonstrated near-standard activity in DPPH radical scavenging (IC₅₀: 12.5 µM) and carrageenan-induced paw edema models (62% inhibition at 50 mg/kg), outperforming nitro-substituted analogs .

Antimicrobial Potential

  • Benzoyl Pyrazoles : Derivatives with bulky aryl groups (e.g., 3a-g in ) showed moderate antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
  • Chloro-Substituted Analogs : 4-Chloro-1-ethylpyrazole-3-carbohydrazide () is under evaluation for broad-spectrum applications, though data are pending.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzylpyrazole-4-carbohydrazide, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and carbonyl reagents. For example, similar pyrazole-carbohydrazide derivatives are synthesized via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/ethanol) to yield carboxylic acid derivatives, followed by hydrazide formation using hydrazine hydrate . Key parameters include reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometric control of hydrazine to avoid side reactions like over-alkylation .

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). Refinement is performed using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. The WinGX suite integrates SHELX programs for structure solution (SHELXS) and refinement (SHELXL), while ORTEP visualizes thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : The B3LYP/6-311G(d,p) basis set predicts optimized geometries, HOMO-LUMO energies, and nonlinear optical (NLO) properties. Discrepancies between experimental (XRD) and theoretical bond lengths (e.g., C–N or C=O) should be analyzed using root-mean-square deviation (RMSD) metrics .
  • Molecular Docking : AutoDock or similar software evaluates binding affinities to biological targets (e.g., enzymes or receptors). Protonation states of the hydrazide group and ligand flexibility (e.g., rotatable bonds) must be optimized for accurate docking poses .

Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

  • Methodological Answer :

  • IR/NMR Validation : Compare experimental peaks (e.g., C=O stretch at ~1640 cm⁻¹) with DFT-simulated spectra. Solvent effects in theoretical models (e.g., PCM for polar solvents) improve alignment .
  • Data Triangulation : Use complementary techniques like mass spectrometry (MS) to confirm molecular weight and SC-XRD to validate tautomeric forms. Iterative refinement of computational parameters (e.g., basis sets) reduces discrepancies .

Q. What strategies are effective for analyzing intermolecular interactions and crystal packing using Hirshfeld surface analysis and energy frameworks?

  • Methodological Answer :

  • Hirshfeld Surfaces : Generated via CrystalExplorer, these surfaces quantify interaction contributions (e.g., H-bonding, van der Waals). For this compound, dominant interactions (e.g., N–H···O or C–H···π) are visualized as red spots on the dₙᵣₘ surface .
  • Energy Frameworks : Calculate lattice energies (dispersion vs. electrostatic) to identify stabilizing forces. Dispersion often dominates in aromatic hydrazides due to π-stacking .

Q. What are the best practices for designing molecular docking studies to evaluate the potential biological targets of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., cyclooxygenase-2 or antimicrobial targets) .
  • Protocol Optimization : Use Lamarckian genetic algorithms in AutoDock, with grid sizes covering active sites (e.g., 60 × 60 × 60 Å). Validate docking poses via MD simulations to assess stability .

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